Product packaging for H-Lys-Gly-Gly-Lys-OH(Cat. No.:CAS No. 57625-91-9)

H-Lys-Gly-Gly-Lys-OH

Cat. No.: B1449046
CAS No.: 57625-91-9
M. Wt: 388.46 g/mol
InChI Key: QHGBBKBFAJZAHZ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides, which are short chains of amino acids, are pivotal molecules in a vast array of biological processes, acting as hormones, neurotransmitters, and signaling molecules. researchgate.net The ability to create these molecules synthetically has opened up new frontiers in medicine, diagnostics, and materials science. researchgate.net Tetrapeptides, consisting of four amino acid residues, are particularly noteworthy as they are large enough to exhibit specific biological activity while remaining small enough for efficient chemical synthesis and modification. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32N6O5 B1449046 H-Lys-Gly-Gly-Lys-OH CAS No. 57625-91-9

Properties

CAS No.

57625-91-9

Molecular Formula

C16H32N6O5

Molecular Weight

388.46 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H32N6O5/c17-7-3-1-5-11(19)15(25)21-9-13(23)20-10-14(24)22-12(16(26)27)6-2-4-8-18/h11-12H,1-10,17-19H2,(H,20,23)(H,21,25)(H,22,24)(H,26,27)/t11-,12-/m0/s1

InChI Key

QHGBBKBFAJZAHZ-RYUDHWBXSA-N

SMILES

C(CCN)CC(C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)N

sequence

KGGK

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for H Lys Gly Gly Lys Oh

Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Gly-Gly-Lys-OH

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing peptides such as this compound. Developed by R. Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. thieme-connect.de This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing of the resin-bound peptide. thieme-connect.de

Two primary orthogonal protection strategies are employed in SPPS: the tert-butyloxycarbonyl (Boc) group strategy and the 9-fluorenylmethoxycarbonyl (Fmoc) group strategy. beilstein-journals.org The choice of strategy dictates the conditions for deprotection at each step and the final cleavage from the resin.

The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary protection of the Nα-amino group of the incoming amino acid. This group is typically removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA) at each cycle. thieme-connect.debeilstein-journals.org Side-chain protecting groups (e.g., benzyl-based ethers/esters and benzyloxycarbonyl (Z) for lysine) are more stable to TFA and are removed only at the final step using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). beilstein-journals.orgcsic.espeptide.com

The Fmoc/t-Bu strategy is based on an orthogonal scheme where the Nα-protecting group and side-chain protecting groups are removed by different chemical mechanisms. beilstein-journals.orgcsic.es The Fmoc group is base-labile and is removed at each step by treatment with a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.esseplite.com The side-chain protecting groups, such as the tert-butyl (t-Bu) ether/ester and the Boc group for the lysine (B10760008) ε-amino group, are acid-labile. seplite.comnih.gov These are stable to the mild basic conditions of Fmoc removal but are cleaved during the final step with a strong acid like TFA, which also cleaves the peptide from the acid-sensitive resin. beilstein-journals.orgseplite.com

Table 1: Comparison of Fmoc/t-Bu and Boc/Bzl Protection Strategies

Feature Fmoc/t-Bu Strategy Boc/Bzl Strategy
Nα-Protection Fmoc (9-fluorenylmethoxycarbonyl) Boc (tert-butyloxycarbonyl)
Nα-Deprotection 20% Piperidine in DMF (mild base) csic.esseplite.com 25-50% TFA in DCM (moderate acid) beilstein-journals.orgpeptide.com
Side-Chain Protection Acid-labile (e.g., t-Bu, Boc, Trt) seplite.com Strong acid-labile (e.g., Bzl, Z) beilstein-journals.orgpeptide.com
Final Cleavage TFA-based cocktail (strong acid) csic.es Anhydrous HF or TFMSA (very strong acid) thieme-connect.debeilstein-journals.org
Key Advantage Orthogonality, milder conditions, UV monitoring. beilstein-journals.orgseplite.com Effective for difficult or long sequences. beilstein-journals.org

| Key Disadvantage | Potential for aggregation with certain sequences. csic.es | Use of hazardous reagents (HF), repetitive acid exposure. nih.gov |

The choice of solid support is critical and depends on the synthesis strategy and the desired C-terminal functionality. For this compound, which has a C-terminal carboxylic acid, specific resins are required.

In Fmoc/t-Bu synthesis , the Wang resin is the most commonly used support for generating C-terminal acids. iris-biotech.degoogle.com This resin has a 4-hydroxymethyl-phenoxymethyl linker that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA to release the final peptide acid. iris-biotech.de Another option is the 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-sensitive and allows for the synthesis of protected peptide fragments by cleavage under very mild acidic conditions that leave side-chain protecting groups intact. iris-biotech.de

In Boc/Bzl synthesis , the Merrifield resin is the classic support. iris-biotech.de To produce a C-terminal acid, the first amino acid is typically attached via an ester linkage to a hydroxymethylphenylacetamidomethyl (PAM) resin, which offers greater acid stability toward the repetitive TFA deprotection steps compared to the original Merrifield resin linkage. iris-biotech.de

Resin parameters such as loading, bead size, and swelling are important for synthesis efficiency. iris-biotech.de

Loading: This refers to the amount of the first amino acid attached per gram of resin (mmol/g). For long or difficult sequences, a lower loading is often preferred to minimize steric hindrance and prevent peptide aggregation. iris-biotech.de

Bead Size: A smaller bead size provides a larger surface area, leading to faster reaction kinetics. However, very small beads can slow down filtration. A mesh size of 100-200 is often a good compromise. iris-biotech.de

Swelling: The resin must swell in the reaction solvent to allow reagents to penetrate the polymer matrix. Higher swelling generally leads to more efficient reactions. iris-biotech.de

Table 2: Common Resins for SPPS of Peptides with C-terminal Acids

Resin Name Typical Strategy Linker Type Cleavage Condition
Wang Resin Fmoc/t-Bu 4-Hydroxymethyl-phenoxymethyl 50-95% TFA in DCM iris-biotech.de
2-Chlorotrityl Chloride (2-CTC) Resin Fmoc/t-Bu 2-Chlorotrityl 1% TFA in DCM (for protected fragments) iris-biotech.de
PAM Resin Boc/Bzl 4-Hydroxymethyl-phenylacetamidomethyl Anhydrous HF iris-biotech.de

| Merrifield Resin | Boc/Bzl | Chloromethyl | Anhydrous HF or TFMSA iris-biotech.de |

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step that must proceed with high efficiency and minimal racemization. This is achieved by activating the carboxylic acid using a coupling reagent. thieme-connect.de

Common classes of coupling reagents include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective activators. peptide.com They are typically used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and other side reactions. thieme-connect.deluxembourg-bio.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient. luxembourg-bio.comsigmaaldrich.com

Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are among the most effective and widely used activators, known for promoting rapid and complete coupling reactions. peptide.comluxembourg-bio.com HATU is particularly effective for sterically hindered couplings. peptide.com

The synthesis of this compound contains a Gly-Gly motif, which can be problematic due to the high flexibility of the peptide backbone, leading to interchain aggregation and inefficient coupling. sigmaaldrich.com To overcome this, specialized derivatives like Fmoc-Gly-(Dmb)Gly-OH can be used, where a dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen disrupts secondary structure formation and improves synthetic efficiency. sigmaaldrich.com

Table 3: Common Coupling Reagents for SPPS

Reagent Name Abbreviation Class Key Features
N,N'-Diisopropylcarbodiimide DIC Carbodiimide Cost-effective; soluble urea (B33335) byproduct. Used with HOBt. peptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Phosphonium Salt Highly efficient, but can be less effective for hindered couplings. luxembourg-bio.comsigmaaldrich.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate HATU Aminium/Uronium Salt Very efficient, especially for difficult sequences and hindered couplings. peptide.com

For the Fmoc/t-Bu strategy using a Wang or similar acid-sensitive resin, the cleavage is performed with a strong acid cocktail, most commonly containing a high concentration of TFA (e.g., 95%). csic.esnih.gov This cocktail also includes "scavengers" to trap the reactive carbocations generated from the cleavage of the t-Bu-based protecting groups, preventing side reactions with sensitive residues like tryptophan or methionine (though not present in this compound). Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). nih.gov The Boc groups on the lysine side chains are removed under these conditions. seplite.com

For the Boc/Bzl strategy , final cleavage requires a much stronger acid. Anhydrous hydrogen fluoride (HF) is traditionally used at low temperatures (around 0 °C). beilstein-journals.org This procedure removes the benzyl-based side-chain protecting groups and cleaves the peptide from the PAM or Merrifield resin. thieme-connect.de This is a hazardous procedure requiring specialized equipment.

After cleavage, the crude peptide is typically precipitated from the acidic solution by adding cold diethyl ether, then collected by filtration or centrifugation, washed, and dried. universiteitleiden.nl The crude product is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 4: Typical Cleavage Cocktails for Final Deprotection

Reagent Cocktail Composition Application
TFA/TIS/H₂O TFA (95%), TIS (2.5%), H₂O (2.5%) Standard cleavage in Fmoc/t-Bu strategy. nih.gov
TFA/EDT/H₂O/TIS TFA (94%), EDT (2.5%), H₂O (2.5%), TIS (1%) Used for peptides containing arginine and/or methionine.

| Anhydrous HF | HF (90%), Anisole (10%) | Standard cleavage in Boc/Bzl strategy. |

Coupling Reagents and Reaction Conditions for Amide Bond Formation

Chemical Modifications and Derivatization Strategies for this compound

Once synthesized and purified, the this compound peptide can be chemically modified to introduce reporter tags or other functionalities. The two lysine residues, with their primary ε-amino groups, and the N-terminal α-amino group are primary sites for such modifications.

Site-specific labeling is crucial for creating functional probes for biological research without compromising the peptide's intrinsic activity.

Biotinylation: Biotin (B1667282) is a vitamin that binds with extremely high affinity to the proteins avidin (B1170675) and streptavidin (K_d_ ≈ 10⁻¹⁵ M), making it an excellent tag for purification, immobilization, and detection. nih.gov Peptides can be biotinylated at the N-terminus or on the side chain of lysine residues. Reagents like N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-Biotin) react efficiently with primary amines to form a stable amide bond. thermofisher.comresearchgate.net

For this compound, labeling can be directed to the N-terminus or the lysine side chains. To achieve N-terminal specific labeling in the presence of lysine, the reaction pH can be controlled. The α-amino group at the N-terminus has a lower pKa (around 8.9) than the ε-amino group of lysine (around 10.5). thermofisher.com By performing the reaction at a lower pH (e.g., pH 6.5-7.5), the N-terminal amine is more likely to be in its reactive, unprotonated state compared to the lysine side chains, allowing for preferential N-terminal labeling. thermofisher.com Conversely, reacting at a higher pH (e.g., pH 8.5-9.0) will favor labeling of all available amino groups, including both lysine side chains. To ensure sufficient separation between the biotin tag and the peptide, a spacer arm, such as 6-aminohexanoic acid (Ahx), is often incorporated. qyaobio.com

Fluorophore Conjugation: Fluorescent labeling allows for the visualization and quantification of peptides in various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. qyaobio.comgenscript.com A wide variety of fluorophores are available, each with distinct excitation and emission spectra.

Similar to biotinylation, fluorophores are typically conjugated to the N-terminus or lysine side chains via amine-reactive chemistry (e.g., NHS esters or isothiocyanates). sb-peptide.com For example, fluorescein (B123965) isothiocyanate (FITC) can be coupled to the N-terminus or a lysine side chain. The choice of fluorophore depends on the experimental requirements, such as the desired wavelength, brightness, and photostability.

Table 5: Examples of Fluorophores for Peptide Labeling

Fluorophore Excitation (nm, approx.) Emission (nm, approx.) Key Features
FITC (Fluorescein isothiocyanate) 490 525 Widely used, bright green fluorescence, pH-sensitive. sb-peptide.com
TRITC (Tetramethylrhodamine isothiocyanate) 557 576 Orange-red fluorescence, less pH-sensitive than FITC. sb-peptide.com
Alexa Fluor® 488 490 525 Bright, photostable, and pH-insensitive alternative to FITC. sb-peptide.com
Cy®3 550 570 Bright orange fluorescence, commonly used in FRET.

| Cy®5 | 650 | 670 | Red/far-red fluorescence, useful for in vivo imaging. |

The conjugation of these labels turns the this compound peptide into a versatile tool for studying protein-peptide interactions, cellular uptake, and enzyme activity. genscript.com

Incorporation of Modified Amino Acids within the this compound Sequence

The incorporation of modified or unnatural amino acids into a peptide sequence like this compound can significantly alter its properties, such as stability, bioactivity, and conformation. abyntek.com This is a common strategy in drug discovery and biomedical research to enhance the therapeutic potential of a peptide. abyntek.com

Methods for Incorporation:

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides, including those with modified amino acids. wikipedia.orgaltabioscience.com In SPPS, the peptide is assembled step-by-step while anchored to a solid resin support. altabioscience.com Modified amino acids, with their side chains appropriately protected, can be incorporated at any desired position in the sequence. abyntek.com

Liquid-Phase Peptide Synthesis (LPPS): While less common for research purposes, LPPS is suitable for large-scale synthesis and can also be used to incorporate modified amino acids. wikipedia.org

Post-Synthetic Modification: In this approach, a standard peptide is first synthesized, and then specific amino acid residues are chemically modified. abyntek.com For example, a lysine residue's side-chain amino group can be a target for various modifications.

Biosynthetic Methods: It is also possible to incorporate unnatural amino acids into proteins and peptides using modified cellular machinery, such as engineered ribosomes and aminoacyl-tRNA synthetases. springernature.comacs.org

Examples of Modified Amino Acids:

The types of modifications that can be introduced are vast and include:

D-Amino Acids: Replacing a naturally occurring L-amino acid with its D-enantiomer can increase the peptide's resistance to proteolytic degradation. abyntek.com

N-Methylated Amino Acids: Methylation of the amide nitrogen in the peptide backbone can improve cell permeability and conformational stability. acs.org

Fluorinated Amino Acids: The introduction of fluorine can alter the electronic properties and binding affinity of the peptide. abyntek.com

Amino Acid Analogs: A wide range of amino acid analogs with altered side chains can be used to introduce new functionalities or steric bulk. abyntek.comaltabioscience.com

Labeled Amino Acids: Amino acids can be labeled with isotopes (e.g., ¹³C, ¹⁵N) for use in mass spectrometry studies, or with fluorescent tags or biotin for detection and binding assays. altabioscience.comlifetein.com

Table 1: Examples of Modified Amino Acids and Their Potential Impact

ModificationExamplePotential Impact on this compound
D-Amino AcidD-LysineIncreased resistance to proteases
N-MethylationN-MethylglycineEnhanced cell permeability, altered conformation
Side-Chain LabelingLysine(Biotin)Enables detection and purification via avidin/streptavidin
Non-proteinogenicOrnithineAltered charge and length of the side chain

Orthogonal Protecting Group Chemistry for Selective Side-Chain Modification

In the synthesis of a peptide like this compound, which contains two lysine residues, selective modification of one lysine side chain over the other requires a sophisticated strategy known as orthogonal protecting group chemistry. peptide.com This strategy involves the use of protecting groups that can be removed under different chemical conditions, allowing for the deprotection and subsequent modification of one functional group while others remain protected. iris-biotech.de

Key Concepts:

Orthogonality: Protecting groups are considered orthogonal if they can be selectively removed in any order without affecting each other. iris-biotech.de

Protecting Groups for Lysine: The ε-amino group of lysine is highly nucleophilic and must be protected during peptide synthesis to prevent side reactions. peptide.com Common protecting groups for the α-amino group during Fmoc-based SPPS include the base-labile Fmoc group. For the lysine side chain, a variety of protecting groups can be employed.

Common Orthogonal Protecting Group Pairs in Fmoc SPPS:

α-Amino Protecting GroupLysine Side-Chain Protecting GroupDeprotection Condition for Side-Chain Group
Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Strong acid (e.g., TFA)
FmocDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Hydrazine
FmocivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Hydrazine
FmocMtt (4-Methyltrityl)Mild acid (e.g., dilute TFA)
FmocMmt (4-Methoxytrityl)Very mild acid (e.g., HOBt in DCM/TFE)

Strategy for Selective Modification:

To selectively modify one of the lysine residues in this compound, one could use two different protecting groups for the two lysine side chains. For instance, one lysine could be protected with the acid-labile Boc group, while the other is protected with the hydrazine-labile Dde group. lifetein.comiris-biotech.de After the full peptide chain is assembled, the Dde group can be selectively removed with hydrazine, exposing the ε-amino group of that specific lysine for modification (e.g., attachment of a fluorescent dye or a fatty acid). lifetein.com The Boc group on the other lysine and other side-chain protecting groups would remain intact. Finally, all remaining protecting groups can be removed simultaneously with a strong acid like trifluoroacetic acid (TFA) during cleavage from the solid support. mol-scientific.com

Enzymatic and Hybrid Synthesis Methods for this compound Analogs

While chemical synthesis is a powerful tool, enzymatic and chemoenzymatic methods offer several advantages for the synthesis of peptides and their analogs, including high stereospecificity, milder reaction conditions, and the avoidance of extensive side-chain protection. thieme-connect.deresearchgate.net

Enzymatic Peptide Synthesis:

Enzymatic peptide synthesis utilizes proteases in reverse, catalyzing the formation of peptide bonds rather than their hydrolysis. thieme-connect.de This can be achieved through either thermodynamically or kinetically controlled approaches.

Thermodynamic Control: The equilibrium of the reaction is shifted towards synthesis, often by using water-miscible organic solvents or by precipitation of the product.

Kinetic Control: An activated C-terminal ester of the acyl donor amino acid or peptide is used, and the enzyme catalyzes the aminolysis by the amino component. This approach is generally faster and more common. thieme-connect.de

For the synthesis of a tetrapeptide like this compound, a stepwise enzymatic approach could be envisioned using enzymes like papain or α-chymotrypsin, which have been used to synthesize oligopeptides containing lysine. nih.govnih.gov

Chemoenzymatic Synthesis:

This hybrid approach combines the flexibility of chemical synthesis with the selectivity of enzymatic methods. researchgate.net For instance, peptide fragments can be synthesized chemically and then ligated together enzymatically. google.com This strategy is particularly useful for the synthesis of large peptides and proteins.

A chemoenzymatic approach to an analog of this compound could involve the chemical synthesis of two dipeptide fragments, such as H-Lys(Boc)-Gly-OEt and H-Gly-Lys(Boc)-OH. An enzyme could then be used to couple these two fragments, followed by deprotection to yield the final product. This approach can minimize racemization, which can be a concern in purely chemical fragment condensation. google.com

Synthesis of Analogs:

Enzymatic and chemoenzymatic methods are also well-suited for creating analogs. For example, enzymes can sometimes tolerate modified amino acids as substrates, allowing for their incorporation into the peptide chain. nih.gov Furthermore, the high specificity of enzymes can be exploited for regioselective modifications of a pre-synthesized peptide.

Recent advancements have focused on expanding the toolbox of enzymes for peptide synthesis, including engineered enzymes with altered substrate specificities and improved stability in organic solvents. researchgate.net While the direct enzymatic synthesis of cyclic tetrapeptides can be challenging due to ring strain, specific cyclases are being discovered and engineered for this purpose. biorxiv.org

Table 2: Comparison of Synthetic Approaches for this compound Analogs

ApproachAdvantagesDisadvantages
Chemical Synthesis (SPPS) High flexibility, allows for a wide range of modified amino acids, well-established methodology. wikipedia.orgabyntek.comaltabioscience.comRequires extensive use of protecting groups, potential for side reactions and racemization, use of harsh chemicals. researchgate.net
Enzymatic Synthesis High stereoselectivity (no racemization), mild reaction conditions, often no need for side-chain protection. thieme-connect.deLimited by enzyme specificity, potential for product hydrolysis, optimization of reaction conditions can be challenging. researchgate.net
Chemoenzymatic Synthesis Combines the advantages of both chemical and enzymatic methods, useful for large peptides and specific ligations. researchgate.netgoogle.comRequires expertise in both chemical and enzymatic techniques, compatibility between chemical and enzymatic steps must be considered.

Advanced Structural Elucidation and Spectroscopic Characterization of H Lys Gly Gly Lys Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Lys-Gly-Gly-Lys-OH

NMR spectroscopy is a powerful method for studying the three-dimensional structure and dynamics of peptides in solution at an atomic level. nih.gov It provides detailed information on the chemical environment of individual nuclei, allowing for conformational analysis and the study of molecular interactions. researchgate.net

Assignment of Chemical Shifts and Conformational Analysis

The first step in any NMR-based structural study is the assignment of signals in the spectrum to specific nuclei within the molecule. For a peptide like this compound, this involves using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to identify the spin systems of the individual amino acid residues. chemrxiv.org The key spectral regions for analysis include the amide HN resonances (around 7–9 ppm), Hα protons (around 4–5 ppm), and aliphatic side-chain protons (around 1–4 ppm). chemrxiv.org

Expected ¹H Chemical Shift Ranges for this compound Residues

ResidueProtonExpected Chemical Shift Range (ppm)
Lysine (B10760008) (Lys)HN8.0 - 8.5
4.2 - 4.4
1.7 - 1.9
1.4 - 1.6
1.6 - 1.8
2.9 - 3.1
Glycine (B1666218) (Gly)HN8.1 - 8.6
3.8 - 4.0

Note: These are typical ranges for amino acids in short, unstructured peptides and can vary based on solvent, pH, temperature, and local conformation.

Conformational analysis is further refined by measuring nuclear Overhauser effects (NOEs) in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. NOEs identify protons that are close in space (typically <5 Å), providing distance restraints that are crucial for calculating the three-dimensional structure of the peptide. scielo.br

Studies of Intermolecular Interactions via Chemical Shift Perturbations

NMR is highly sensitive to changes in the local electronic environment of nuclei. When this compound interacts with other molecules, such as receptors or binding partners, changes in the chemical shifts of its protons can be observed. This phenomenon, known as chemical shift perturbation (CSP), is a powerful tool for mapping interaction interfaces. researchgate.net

By recording NMR spectra of the peptide in the free state and then titrating in a binding partner, specific residues involved in the interaction can be identified by monitoring which of their signals shift. The magnitude of the shift can provide information about the strength and nature of the interaction. researchgate.net For example, studies on other peptides have shown that intermolecular interactions with aromatic residues or charged groups can cause significant upfield or downfield shifts in the amide and side-chain protons of the binding partner. scielo.br This technique allows for the identification of interaction "hot spots" on the peptide sequence. scielo.br

Mass Spectrometry-Based Techniques for this compound

Mass spectrometry (MS) is an essential analytical technique in peptide and protein science, providing precise mass measurements and sequence information. researchgate.net

High-Resolution Mass Spectrometry for Molecular Mass Confirmation (e.g., ESI-MS, MALDI-MS)

High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight of this compound, confirming its elemental composition. The two most common ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govresearchgate.net

ESI-MS is particularly well-suited for analyzing polar molecules like peptides from solution, often producing multiply charged ions. uzh.ch MALDI-MS, which involves co-crystallizing the analyte with a matrix that absorbs laser energy, typically generates singly charged ions and is effective for a wide range of molecular weights. researchgate.net Both techniques can be coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, which can measure mass with high accuracy (typically in the parts-per-million range), allowing for unambiguous confirmation of the peptide's identity. frontiersin.orgchemicalbook.com

Calculated Molecular Masses for this compound (C₁₄H₂₉N₅O₄)

Mass TypeValue (Da)
Monoisotopic Mass331.2220
Average Mass331.4118

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The average mass is calculated using the natural isotopic abundance of all stable isotopes.

Tandem Mass Spectrometry for Sequence Verification and Fragment Analysis

Tandem mass spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. publish.csiro.au In this technique, the protonated peptide ion (the precursor ion) is selected in the first stage of the mass spectrometer and then fragmented, typically through collision-induced dissociation (CID). researchgate.net The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

Peptides predictably fragment along the peptide backbone, primarily at the peptide bonds. This process generates two major types of fragment ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. chemicalbook.com The mass difference between consecutive ions in a b- or y-series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. publish.csiro.au

Expected Major Fragment Ions (b and y series) for this compound

Fragment IonSequenceCalculated Monoisotopic Mass (m/z)
b₁K129.1023
b₂KG186.1237
b₃KGG243.1452
y₁K147.1128
y₂GK204.1343
y₃GGK261.1557

Note: Masses are for singly charged ions [M+H]⁺. The full peptide [M+H]⁺ is 332.2292 Da.

Quantitative Proteomics Applications involving Lys-ϵ-Gly-Gly (diGly) Modifications

The this compound sequence contains a Lys-Gly-Gly motif that is of particular importance in the field of proteomics, specifically in the study of ubiquitination. Ubiquitination is a post-translational modification where ubiquitin, a small protein, is attached to a lysine residue on a substrate protein. oup.com This process often involves the formation of an isopeptide bond between the C-terminal glycine (Gly) of ubiquitin and the ε-amino group of a lysine (Lys) on the target protein.

When ubiquitinated proteins are digested with the enzyme trypsin, the ubiquitin chain is cleaved, but a two-glycine remnant (diGly) remains attached to the modified lysine. This Lys-ϵ-Gly-Gly (diGly) remnant serves as a unique signature for a site of ubiquitination. oup.com

Advances in mass spectrometry and the development of antibodies that specifically recognize this diGly remnant have enabled a powerful technique known as diGly proteomics. This affinity-based approach allows for the enrichment of diGly-containing peptides from complex cellular lysates. Subsequent analysis by quantitative mass spectrometry can then identify and quantify thousands of ubiquitination sites across the entire proteome, providing insights into how cellular processes are regulated by the ubiquitin-proteasome system. oup.com This method has become instrumental in identifying the specific substrates of E3 ubiquitin ligases, enzymes that are often misregulated in human diseases.

Chromatographic Purity Analysis and Purification of this compound

Chromatography is an indispensable tool for the purification and analysis of synthetic peptides like this compound. It allows for the separation of the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other by-products of solid-phase peptide synthesis (SPPS). upenn.edu The choice of chromatographic technique is dictated by the specific properties of the peptide and the nature of the impurities to be removed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purification and purity assessment of this compound. upenn.edumdpi.com This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., silica (B1680970) chemically modified with C8 or C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a more nonpolar organic solvent like acetonitrile). mdpi.comactascientific.com

In the purification of this compound and its derivatives, a gradient of increasing organic solvent concentration is used to elute the peptide from the column. mdpi.commdpi.com Ion-pairing agents, such as trifluoroacetic acid (TFA) or triethylamine (B128534) acetate (B1210297) (TEAA), are commonly added to the mobile phase. mdpi.comactascientific.com These agents mask the charges on the peptide's basic lysine residues, improving peak shape and resolution. The purity of the collected fractions is then assessed by analytical RP-HPLC, and those meeting the desired purity level are pooled and lyophilized. mdpi.com

Several research contexts have described specific conditions for the HPLC purification of sequences containing Lys-Gly-Gly-Lys. For instance, a conjugate containing this peptide sequence was purified using an XBridge OST C18 column with a mobile phase system of 50 mM TEAA in water/acetonitrile. mdpi.commdpi.com Other studies have utilized C8 columns with a water/acetonitrile system containing 0.05% TFA. actascientific.comgoogle.com

Table 1: Exemplary RP-HPLC Conditions for this compound and Related Peptides

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase (Column) XBridge OST RP C18 (2.5 µm) mdpi.com Synchropak RP-4 C8 (6.5 µm) actascientific.com Phenomenex Luna C8 (5 µm) google.com
Mobile Phase A 50 mM TEAA, 1% Acetonitrile (ACN) in Water mdpi.com 0.05% TFA in Water actascientific.com Aqueous solvent with ion-pairing agent
Mobile Phase B 80% ACN in Water mdpi.com Acetonitrile with 0.05% TFA actascientific.com Organic solvent (e.g., Acetonitrile)
Gradient 0-20% B mdpi.com Linear gradient of 0.25% B/min actascientific.com As required for separation google.com
Flow Rate 1 mL/min (Analytical) mdpi.com 5 mL/min (Preparative) actascientific.com 10 mL/min (Preparative) google.com

| Detection | 260 nm (for DNA conjugate) mdpi.com | Not specified | 210 nm & 254 nm google.com |

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic radius, or size in solution. It is a valuable tool for assessing the oligomerization state and detecting the presence of aggregates in peptide preparations. Unlike RP-HPLC, SEC is a non-denaturing technique, allowing for the analysis of the peptide's state under near-physiological conditions.

In SEC, the stationary phase consists of porous beads. Larger molecules, such as aggregates, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the peptide monomer, can penetrate the pores to varying degrees, increasing their path length and causing them to elute later.

While specific SEC studies focusing solely on this compound are not extensively documented in the provided literature, the technique is fundamental in protein and peptide analytics to ensure preparations are monomeric and free from aggregates, which can affect biological activity and introduce artifacts in experimental assays. google.com The tendency of lysine-rich peptides to interact and potentially aggregate, for instance through electrostatic interactions, makes this type of analysis relevant. researcher.life For example, a related peptide, Lys-Gly-Gly-Lys-Gly-Gly-Lys-Cys, was used to induce the aggregation of gold nanoparticles, highlighting the role such sequences can play in intermolecular assembly. researcher.life

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Isolation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive spectroscopic technique used to investigate the secondary structure of peptides and proteins in solution. google.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum provides a signature corresponding to the proportions of secondary structural elements like α-helices, β-sheets, and random coils.

For a short and flexible peptide like this compound, the CD spectrum in a simple aqueous buffer is typically dominated by a strong negative band near 200 nm, which is characteristic of a random coil conformation. This indicates that the peptide does not adopt a stable, ordered secondary structure on its own in solution.

However, the conformation can change upon interaction with other molecules. Studies on related sequential lysine-glycine polypeptides, such as poly-(L-lysyl-glycylglycine), have shown that these peptides can alter the CD spectrum of DNA upon binding, indicating that they can induce or adapt to structural changes upon forming a complex. cdnsciencepub.com In studies of peptide-DNA conjugates, changes in the CD signal at 220 nm, a region typically associated with α-helical content, are used to monitor changes in the peptide's conformation. mdpi.comgoogle.com This suggests that while this compound is likely unstructured in isolation, it possesses the conformational flexibility to adopt a more ordered structure when interacting with a binding partner.

Computational and Theoretical Investigations of H Lys Gly Gly Lys Oh

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the movement of atoms and molecules over time. For peptides like H-Lys-Gly-Gly-Lys-OH, MD simulations can reveal their conformational flexibility and the different shapes they can adopt in solution. The presence of glycine (B1666218) residues, known for their conformational flexibility, suggests that this peptide can adopt a variety of structures. cdnsciencepub.com

Studies on similar lysine (B10760008) and glycine-containing peptides have shown that the peptide's environment significantly influences its secondary structure. acs.org For instance, the interaction with different solvents or membrane models can induce transitions between unstructured, helical, or sheet-like conformations. acs.orgnih.gov MD simulations of glycine-rich peptides have highlighted how the number and placement of glycine residues affect their affinity for and interaction with biological membranes. mdpi.com The lysine residues, with their positively charged side chains, play a crucial role in these interactions, particularly with negatively charged membrane surfaces. mdpi.com

Conformational energy analysis of peptides containing glycine has shown that they can exist in multiple low-energy states, such as β-turns or helical structures. nih.gov The flexibility imparted by glycine allows the peptide backbone to fold into these distinct conformations. The specific sequence of this compound, with glycines separating the two lysines, likely allows for considerable flexibility, enabling the lysine side chains to orient themselves for optimal interactions with their surroundings.

Molecular Docking and Binding Site Prediction for this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can identify potential binding partners and predict the specific interactions at the binding site. The two lysine residues are key features, as their positively charged amino groups can form strong electrostatic interactions and hydrogen bonds with negatively charged residues (like aspartate or glutamate) on target proteins.

In silico docking approaches have been successfully used to predict the binding of peptides to various receptors. biorxiv.orgsymbiosisonlinepublishing.com The process involves generating a multitude of possible conformations of the peptide and fitting them into the binding pocket of a target protein. The stability of these docked complexes is then evaluated using scoring functions that estimate the binding affinity. For this compound, potential targets could include proteins where the binding of a positively charged ligand is known to be important. The glycine residues, by providing flexibility, allow the peptide to adapt its conformation to fit snugly into a binding site.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. wikipedia.org DFT allows for the calculation of various molecular properties, such as charge distribution, dipole moments, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. nih.govlongdom.org

For this compound, DFT calculations can provide detailed insights into the electronic properties of the peptide bonds and the amino acid side chains. austinpublishinggroup.com These calculations can help in understanding the reactivity of the ε-amino groups of the lysine residues and the peptide backbone itself. mdpi.com DFT has been widely applied to study peptides to understand their conformational energies, the nature of their intramolecular hydrogen bonds, and their interactions with other molecules. aps.orgacs.org The accuracy of DFT methods has been shown to be comparable to more computationally expensive methods for determining the electronic structure of peptides. aps.org

Table 1: Key Electronic Properties Investigated by DFT

PropertySignificance for this compound
Electron Density Determines the distribution of charge across the peptide, highlighting regions prone to electrostatic interactions. aps.org
HOMO/LUMO Energies The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the peptide's ability to donate or accept electrons, respectively, which is fundamental to its chemical reactivity.
Electrostatic Potential Maps the electrostatic potential onto the electron density surface, visually identifying positive (lysine side chains) and negative (carbonyl oxygens) regions for interaction.
Bond Orders Quantifies the strength of the chemical bonds within the peptide, including the peptide bonds and bonds within the side chains. austinpublishinggroup.com

This table is a representative example of properties that can be studied using DFT and is not based on specific reported values for this compound.

In Silico Prediction of Potential Biological Activities and Interaction Partners

Computational tools can predict the potential biological activities of peptides based on their sequence and physicochemical properties. nih.govnih.gov Various online servers and algorithms use databases of known bioactive peptides to identify motifs and patterns associated with specific functions, such as antimicrobial or cell-penetrating activities. biorxiv.org

For this compound, the presence of two lysine residues suggests it may possess antimicrobial properties, as many antimicrobial peptides are cationic. researchgate.netresearchgate.net The KGGK motif has been noted in synthetic antimicrobial peptides. researchgate.netscience.gov Prediction tools can analyze the peptide's sequence for features commonly found in such peptides, including charge, hydrophobicity, and amphipathicity.

Furthermore, in silico methods can predict potential protein interaction partners by screening large protein databases for complementary binding sites. These predictions can then guide experimental studies to validate the interactions and elucidate the biological function of the peptide. For example, predictors for lysine glycation sites have been developed to identify potential modifications on lysine residues. techscience.com

Bioinformatic Analysis of Lys-Gly-Gly-Lys Motifs in Natural Peptides and Proteins

Bioinformatic analyses of large protein sequence databases can reveal the occurrence and contextual significance of specific amino acid motifs. The Lys-Gly-Gly-Lys (KGGK) motif, or variations thereof, can be found in various natural proteins, and its presence often correlates with specific functions or structural roles.

For instance, the di-glycine (Gly-Gly) motif following a lysine residue is a signature of ubiquitination, a major post-translational modification where ubiquitin is attached to a substrate protein. nih.gov This di-Gly-Lys signature is used in mass spectrometry-based proteomics to identify ubiquitinated proteins. nih.gov The KGGK motif is also recognized in other contexts. For example, a diacetylated KGGK motif in the transcription factor TWIST has been shown to be important for its interaction with BRD4, a protein involved in transcriptional regulation. biorxiv.org Similarly, the transcription factor ERG contains a ⁹⁶KGGK⁹⁹ motif that, when acetylated, interacts with BRD4. nih.gov

Lysine-rich regions, often interspersed with other amino acids like glycine, are also found in specific protein families, such as certain arabinogalactan (B145846) proteins in plants, where they are thought to play a structural role. frontiersin.org The analysis of enriched peptide motifs in proteins that undergo liquid-liquid phase separation has also highlighted the prevalence of glycine-rich sequences. biorxiv.org

Molecular Interactions and Biochemical Mechanisms of H Lys Gly Gly Lys Oh

Peptide-Protein and Peptide-Enzyme Recognition

The specific sequence of H-Lys-Gly-Gly-Lys-OH allows for recognition by various proteins and enzymes, leading to the modulation of their activity or participation in complex cellular signaling pathways.

The binding of this compound to target proteins can be quantitatively characterized using biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). nih.govacs.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov By titrating the peptide into a solution containing a target protein, ITC can determine the binding affinity (dissociation constant, K_D), stoichiometry (n), and the thermodynamic profile of the interaction, including changes in enthalpy (ΔH) and entropy (ΔS). nih.govacs.org This provides a complete thermodynamic characterization of the binding process in solution. nih.govnpl.co.uk

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface where a target protein is immobilized. nih.govnpl.co.uk SPR experiments yield kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D = k_d/k_a) can be calculated. nih.gov

These methods are crucial for understanding the strength and dynamics of peptide-protein interactions, which are essential for drug discovery and understanding biological function. acs.orgacs.org

Table 1: Representative Biophysical Data from Peptide-Protein Interaction Analysis
TechniqueParameter MeasuredTypical Value RangeInformation Provided
Isothermal Titration Calorimetry (ITC)Dissociation Constant (K_D)nM to mMBinding Affinity
Enthalpy Change (ΔH)-100 to +20 kcal/molThermodynamic driving forces (e.g., hydrogen bonding)
Entropy Change (ΔS)VariableThermodynamic driving forces (e.g., hydrophobic effect)
Surface Plasmon Resonance (SPR)Association Rate (k_a)10³ to 10⁷ M⁻¹s⁻¹Kinetics of complex formation
Dissociation Rate (k_d)10⁻⁵ to 10⁻¹ s⁻¹Stability of the complex over time

Bioactive peptides derived from food sources or synthesized in the laboratory can act as inhibitors of enzymes involved in metabolic regulation, such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV). tandfonline.comnih.gov

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system that regulates blood pressure. Many peptides, often containing proline, lysine (B10760008), or other specific C-terminal residues, can act as competitive inhibitors of ACE. tandfonline.comnovoprolabs.com For instance, the peptide H-Lys-Trp-OH is an ACE inhibitor with an IC₅₀ of 7.8 μM. medchemexpress.com The inhibitory activity of peptides is highly dependent on their amino acid sequence, which determines how they fit into the enzyme's active site. novoprolabs.com

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. nih.gov Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. nih.gov Peptides, particularly those containing proline or alanine (B10760859) at the penultimate position, are known to be effective DPP-IV inhibitors. bachem.comul.ie While this compound does not fit the classic profile of a DPP-IV inhibitor, peptides containing lysine and glycine (B1666218) have been identified from protein hydrolysates as having DPP-IV inhibitory activity. nih.gov

Table 2: IC₅₀ Values of Various Peptides as Enzyme Inhibitors
PeptideTarget EnzymeIC₅₀ Value (μM)Reference
H-Lys-Trp-OHACE7.8 medchemexpress.com
Leu-Lys-ProACE0.318
Phe-Phe-Val-Ala-ProACE6.0 tandfonline.com
Phe-Leu-Gln-ProDPP-IV65.3 ul.ie

The this compound structure is directly relevant to the study of protein ubiquitination, a major post-translational modification that regulates nearly all aspects of eukaryotic cell biology. biorxiv.orgnih.gov In this process, the 76-amino acid protein ubiquitin is covalently attached to a lysine residue on a substrate protein. nih.govportlandpress.com

When ubiquitinated proteins are digested with the enzyme trypsin, which cleaves after lysine and arginine residues, a characteristic di-glycine (Gly-Gly) remnant from the C-terminus of ubiquitin remains attached to the ε-amino group of the modified lysine. nih.govportlandpress.com This creates a unique "Lys-ϵ-Gly-Gly" (K-ε-GG or diGly) signature. nih.govacs.orgresearchgate.net This diGly remnant serves as a specific marker for a site of ubiquitination and carries a distinct mass shift that can be detected by mass spectrometry. creative-proteomics.com

A powerful proteomics technique known as ubiquitin remnant immunoaffinity profiling utilizes antibodies that specifically recognize this Lys-ϵ-Gly-Gly motif. researchgate.netlucernatechnologies.comnih.gov This method allows for the enrichment of diGly-containing peptides from complex cellular lysates, enabling the large-scale identification and quantification of thousands of ubiquitination sites across the proteome. biorxiv.orgnih.govresearchgate.net This approach has been instrumental in mapping tissue-specific ubiquitination networks and identifying substrates for specific E3 ligases, thereby providing deep insights into the regulatory roles of ubiquitination in processes like DNA damage repair, signaling, and protein degradation. nih.govnih.gov

Table 3: Key Features of Lys-ϵ-Gly-Gly Signature in Ubiquitination Analysis
FeatureDescription
OriginFormed after tryptic digestion of a ubiquitinated protein, where the C-terminal Gly-Gly of ubiquitin remains on the target lysine. nih.govportlandpress.com
SignificanceServes as a specific and stable marker for a site of ubiquitination. researchgate.netcreative-proteomics.com
Detection MethodPrimarily detected by mass spectrometry, often following immunoaffinity enrichment with diGly-specific antibodies. nih.govresearchgate.net
ApplicationEnables global, site-specific profiling of the ubiquitinome to understand protein regulation. biorxiv.orgresearchgate.net

Modulation of Enzyme Activity (e.g., Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV))

Coordination Chemistry with Metal Ions

The presence of multiple potential donor atoms in the this compound peptide, including the amino and carboxylate termini, amide nitrogens, and the ε-amino groups of the lysine residues, makes it an effective ligand for metal ions. This coordination capability is central to some of its biological functions.

Chelation and Complexation with Transition Metals (e.g., Copper(II) Ions)

This compound (KGHK) and its parent peptide, GHK (Glycyl-L-Histidyl-L-Lysine), demonstrate a high affinity for copper(II) ions, readily forming stable complexes. fishersci.comresearchgate.netnih.govresearchgate.net The formation of these complexes is spontaneous and plays a role in facilitating the uptake of copper into cells. fishersci.com The coordination of Cu(II) with peptides like KGHK can involve the amino-terminal nitrogen, the next two peptide bond nitrogens, and the imidazole (B134444) nitrogen from a histidine residue, if present. acs.org In the case of KGHK, the lysine side chains also provide potential coordination sites. znaturforsch.com

Studies have shown that peptides containing the KGHK sequence, derived from the proteolysis of the SPARC protein (Secreted Protein Acidic and Rich in Cysteine), are potent stimulators of angiogenesis and bind Cu(II) with high affinity. researchgate.netnih.gov The formation of a complex between Cu(II) and the related GHK peptide has been well-documented, and this complex is often implicated in its biological activity. acs.orggoogle.comresearchgate.net The stability and redox properties of these copper complexes are key to their function.

Role in Redox Regulation and Antioxidant Mechanisms

The this compound peptide, particularly when complexed with copper, is involved in redox regulation and exhibits antioxidant properties. The Cu(II)-KGHK complex is considered redox-active. nih.gov This activity is crucial in biological systems where the peptide can modulate the redox state of copper, thereby influencing processes that are sensitive to reactive oxygen species (ROS).

The antioxidant activity of copper complexes can be multifaceted. They can act as scavengers of free radicals and modulate the activity of antioxidant enzymes. researchgate.netrsc.org For instance, the GHK-Cu complex has been shown to protect cells from oxidative damage by blocking the formation of reactive oxygen and carbonyl species and detoxifying products of lipid peroxidation. researchgate.net It has also demonstrated the ability to reduce ROS levels in cells and diminish the generation of hydroxyl and peroxyl radicals. nih.gov The mechanism often involves the chelation of metal ions like copper, which can otherwise participate in Fenton-like reactions to produce highly reactive hydroxyl radicals. mdpi.com By forming a stable complex, the peptide can prevent this harmful catalytic activity. mdpi.com

The antioxidant potential of such peptide-metal complexes is an area of active research, with studies evaluating their ability to scavenge various radicals and protect against oxidative stress induced by various agents. nih.govnih.gov

Supramolecular Assembly and Self-Aggregation Properties

Peptides, including this compound, can self-assemble into well-ordered supramolecular structures. This process is driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic forces.

Formation of Nanostructures (e.g., Nanospheres, Nanotubes, Hydrogels)

The self-assembly of peptides can lead to the formation of various nanostructures, including nanofibers, nanotubes, and hydrogels. mdpi.commdpi.comresearchgate.net These structures have potential applications in biomaterials and drug delivery. mdpi.com For instance, lysine-based gelators have been shown to form gels in water and alcohol-water mixtures, with the resulting morphology dependent on the molecular structure and the solvent. mdpi.com

Peptides designed with specific sequences can spontaneously form highly stable and organized fibrillar assemblies. mdpi.comresearchgate.net These fibrils can act as scaffolds for tissue regeneration. mdpi.com The process of self-assembly into nanotubes often involves the aggregation of peptide molecules into bilayers, which then curl into vesicles and transform into tubular structures. rsc.org The resulting nanostructures can create a biomimetic extracellular matrix with high water content and defined pore sizes. mdpi.com

Influence of Amino Acid Sequence and pH on Self-Assembly

The self-assembly process is highly sensitive to the amino acid sequence of the peptide and the surrounding environmental conditions, particularly pH. rsc.orgrsc.org The charge state of the amino and carboxyl groups, as well as the side chains of amino acids like lysine, is dictated by the pH. Changes in pH can alter the electrostatic interactions between peptide molecules, thereby driving or disrupting the formation of ordered structures. rsc.orgresearchgate.netnih.gov

Molecular Recognition by Synthetic Receptors

The specific amino acid sequence and charge distribution of this compound make it a target for molecular recognition by synthetic receptors. This field of supramolecular chemistry aims to design host molecules that can selectively bind to specific guest molecules like peptides.

Synthetic receptors for peptides often utilize a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions to achieve selectivity. nih.gov Receptors based on macrocycles like calixarenes, cyclodextrins, and cucurbiturils have been developed to recognize and bind amino acids and peptides. mdpi.comnih.gov

For lysine-containing peptides, receptors can be designed to specifically interact with the positively charged ammonium (B1175870) group of the lysine side chain. rsc.org For instance, receptors incorporating crown ethers can bind to the ammonium group, leading to a detectable signal such as a change in fluorescence. rsc.org The position of the lysine residue within the peptide sequence can also influence the binding affinity. rsc.org

Binding with Macrocyclic Hosts (e.g., Cucurbit[n]urils) and Selectivity Studies

The binding of this compound to cucurbit[n]urils (Q[n] or CB[n]), a family of barrel-shaped macrocycles, is predicted to be governed by the specific recognition of its terminal lysine residues. Cucurbit[n]urils possess a hydrophobic inner cavity and two polar, carbonyl-lined portals, making them particularly suited for binding guests with cationic and nonpolar moieties. rsc.orgmdpi.comnih.gov

The primary interaction sites for this compound are the N-terminal and C-terminal lysine residues. The smaller macrocycle, cucurbit royalsocietypublishing.orguril (Q royalsocietypublishing.org), is known to recognize lysine side chains, showing a high affinity for alkylamines. nih.gov Research indicates that Q royalsocietypublishing.org can form complexes with peptides featuring terminal lysine residues. mdpi.com The binding is driven by the encapsulation of the lysine's alkyl chain within the hydrophobic Q royalsocietypublishing.org cavity, while the terminal ammonium group (ε-amino group) interacts with the electronegative carbonyl portals via ion-dipole forces. rsc.orgnih.gov This suggests that this compound could potentially bind one or two Q royalsocietypublishing.org molecules at its terminal lysine residues.

Selectivity in these interactions is highly dependent on the size of the cucurbituril (B1219460) host and the position of the guest residue. The N-terminus of a peptide is often a favored binding site for cucurbiturils due to the potential for simultaneous interaction with the N-terminal ammonium group and the amino acid side chain. rsc.orgnsf.gov For instance, cucurbit nsf.govuril (Q nsf.gov) shows marked selectivity for peptides with N-terminal aromatic residues. mdpi.com In the case of this compound, both the N-terminal α-amino group and the ε-amino group of the first lysine are available for interaction, potentially leading to a stable complex.

Thermodynamic and Structural Characterization of Host-Guest Interactions

The formation of a host-guest complex between this compound and a cucurbit[n]uril is a thermodynamically driven process. Isothermal titration calorimetry (ITC) studies on related systems provide a framework for understanding the energetics of this interaction. The binding of amino acids like lysine and glycine to cucurbiturils is typically an enthalpy-driven process, characterized by negative enthalpy (ΔH) and entropy (ΔS) changes. nih.govresearchgate.net The negative enthalpy arises from favorable ion-dipole and van der Waals interactions established between the guest and the host cavity. acs.orgacs.org The negative entropy change is attributed to the loss of conformational freedom of the peptide upon binding within the rigid host. rsc.org The primary driving force for complexation in aqueous solution is the "hydrophobic effect," where the release of high-energy water molecules from the host's cavity upon inclusion of the hydrophobic lysine side-chain results in a favorable Gibbs free energy (ΔG) of binding. acs.orgunipr.it

Table 1: Thermodynamic Parameters for the Interaction of Lysine and Glycine with Cucurbit[n]urils This table presents data from studies on individual amino acids to illustrate the expected thermodynamic profile for the interactions of this compound.

Guest Amino Acid Host Binding Constant (K_a, M⁻¹) Enthalpy (ΔH, kJ/mol) Entropy Term (-TΔS, kJ/mol) Reference
L-Lysine Cyclopentanocucurbit royalsocietypublishing.orguril 1.12 x 10⁴ -28.9 5.9 researchgate.net
Glycine Cyclopentanocucurbit royalsocietypublishing.orguril 1.10 x 10⁵ -31.7 3.3 researchgate.net
H-Lys-NH₂ Acyclic CB[n] Host 1 4.97 x 10⁵ -8.18 -23.6 nsf.gov
H-Gly-NH₂ Acyclic CB[n] Host 1 80.6 -3.88 1.28 nsf.gov
L-Lysine p-Sulfonatocalix rsc.orgarene - -14.4 2.0 mdpi.com

Structurally, the complex would be characterized by the insertion of the lysine's alkyl side chain into the cucurbituril cavity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy studies on similar complexes confirm this binding mode. royalsocietypublishing.orgnih.gov For a complex with Q royalsocietypublishing.org, the four-carbon alkyl chain of the lysine side chain fits snugly within the cavity. nih.gov The positively charged ε-amino group is positioned at the carbonyl-fringed portal, forming strong ion-dipole interactions and hydrogen bonds. royalsocietypublishing.orgacs.org NMR studies would be expected to show an upfield shift in the proton signals of the lysine's alkyl chain, indicative of its shielding within the host's hydrophobic environment. nsf.gov The Gly-Gly portion of the peptide would likely remain exposed to the solvent, providing a flexible tether between the two terminal lysine binding sites.

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound Lys-Gly-Gly-Lys
Cucurbit[n]uril Q[n], CB[n]
Cyclopentanocucurbit royalsocietypublishing.orguril CyP6Q royalsocietypublishing.org
Glycine Gly
L-Lysine Lys
p-Sulfonatocalix rsc.orgarene SC4
Methyl Viologen MV
H-Lys-Ala-NH₂ -
H-Gly-NH₂ -

Biological Activities and Mechanistic Studies of H Lys Gly Gly Lys Oh in in Vitro and Animal Models

Cellular Regulation and Signaling

Information regarding the influence of H-Lys-Gly-Gly-Lys-OH on cellular regulatory and signaling pathways is not available in the current body of scientific literature. It is important to note that commercially available synthetic peptides are often supplied as trifluoroacetate (B77799) salts, and trifluoroacetic acid (TFA) itself can interfere with cellular assays. mol-scientific.com For instance, TFA has been observed to inhibit cellular proliferation at certain concentrations while increasing cell viability at others, and it can act as a modulator of the glycine (B1666218) receptor. mol-scientific.com These effects are artifacts of the purification process and not indicative of the biological activity of the peptide itself.

Modulation of Cell Proliferation and Differentiation in various Cell Lines

There are currently no published scientific studies that have investigated the specific effects of this compound on the proliferation or differentiation of any cell lines. Therefore, its role in modulating these fundamental cellular processes remains unknown.

Effects on Cellular Viability and Metabolism

Interactive Data Table: Effects of this compound on Cellular Parameters

Cell LineParameterOutcome
Data Not AvailableCell ProliferationData Not Available
Data Not AvailableCell DifferentiationData Not Available
Data Not AvailableCellular ViabilityData Not Available
Data Not AvailableCellular MetabolismData Not Available

Tissue Regeneration and Repair Pathways

There is a lack of scientific evidence concerning the involvement of this compound in tissue regeneration and repair pathways. The potential for this peptide to influence these complex biological processes has not been explored in published research.

Stimulation of Extracellular Matrix Synthesis (e.g., Collagen)

No studies were found that have examined the effect of this compound on the synthesis of extracellular matrix components, including collagen. Therefore, it is unknown whether this peptide can stimulate or inhibit the production of these crucial structural proteins.

Immunomodulatory Effects

A review of the available scientific literature yielded no information on the immunomodulatory effects of this compound. Its potential to modulate the immune system, either by stimulating or suppressing immune responses, remains an uninvestigated area of research.

Impact on Lymphocyte Proliferation and Immune Cell Function

The immunomodulatory potential of peptides similar to this compound has been a subject of scientific inquiry. While direct studies on this compound are limited, research on related peptides provides insights into its possible effects on immune cells. For instance, a synthetic peptide with an ACTH-like sequence, H-Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lys-Val-OH, which shares the presence of lysine (B10760008) residues, has been shown to inhibit the proliferation of the MT-4 human T-lymphoblastoid cell line. nih.gov This inhibitory action was observed at concentrations ranging from 10⁻¹¹ to 10⁻⁷ M and is linked to the expression of specific receptors for ACTH on these cells. nih.gov

Furthermore, other peptides have demonstrated stimulatory effects on immune cells. Ezatiostat, a tripeptide, is known to stimulate both lymphocyte production and the proliferation of bone marrow progenitors, highlighting its potential in myelodysplastic syndrome treatment. medchemexpress.com These findings suggest that peptides containing lysine and glycine residues could play a role in regulating lymphocyte activity, although the specific impact of this compound remains to be elucidated.

Regulation of Inflammatory Responses and Cytokine Secretion

The regulation of inflammatory processes is a critical area of peptide research. The tripeptide Gly-His-Lys (GHK), particularly in complex with copper, has been found to reduce TNF-α-dependent interleukin-6 (IL-6) secretion in normal human dermal fibroblasts, indicating an anti-inflammatory effect. sigmaaldrich.comebi.ac.uk This suggests that peptides can modulate the production of pro-inflammatory cytokines.

Amino acids like glycine and lysine have also been implicated in the control of inflammation. Glycine can enhance the intestinal mucosal barrier and suppress oxidative stress by inhibiting the activation of NF-κB and the production of inflammatory cytokines such as TNF-α, IL-1, and IL-6. nih.gov Similarly, poly-L-lysine has been shown to decrease the production of IL-8 in intestinal epithelial cells induced by TNF-α by activating the calcium-sensing receptor (CaSR). nih.gov These studies on related amino acids and peptides suggest a potential role for this compound in modulating inflammatory responses and cytokine secretion, although direct evidence is needed.

Antimicrobial Activities

Bactericidal and Fungicidal Properties against Pathogenic Strains

Short cationic peptides are a well-established class of antimicrobial agents. mdpi.com While specific studies on the antimicrobial spectrum of this compound are not available, research on analogous peptides provides strong indications of its potential activity. For example, the tripeptide H-Lys-Trp-Lys-OH has been reported to possess both antibacterial and antiviral properties.

Homopeptides of lysine have also demonstrated significant antimicrobial efficacy. A study on an 11-residue lysine homopeptide (K11) revealed its ability to inhibit the growth of a wide range of bacteria. researchgate.net Furthermore, the tetrapeptide His-Ala-Phe-Lys (Hafk), produced by Burkholderia arboris, has shown notable antifungal activity against plant pathogens like Fusarium oxysporum and Botrytis cinerea. frontiersin.org These findings underscore the potential of lysine-containing peptides like this compound to exhibit broad-spectrum antimicrobial effects.

Table 1: Antimicrobial Activity of Related Peptides

Peptide Activity Target Pathogens Source
H-Lys-Trp-Lys-OH Antibacterial, Antiviral Not specified
Lysine homopeptide (K11) Antibacterial Broad spectrum researchgate.net
His-Ala-Phe-Lys (Hafk) Antifungal Fusarium oxysporum, Botrytis cinerea frontiersin.org

Mechanism of Action involving Membrane Disruption and Reactive Oxygen Species Production

The primary mechanism by which many cationic antimicrobial peptides exert their effects is through the disruption of microbial cell membranes. mdpi.com This process is often initiated by the electrostatic interaction between the positively charged peptide and the negatively charged components of the microbial membrane. mdpi.com For instance, the oligo-acyl-lysyl (OAK) antimicrobial peptide C12K-2β12 rapidly permeabilizes the bacterial membrane, creating pores that lead to cell lysis. nih.gov Similarly, the lysine homopeptide K11 has been observed to localize exclusively in the bacterial membrane, causing destabilization and cell death. researchgate.net

In addition to direct membrane damage, the production of reactive oxygen species (ROS) has been identified as a mechanism of antimicrobial action. nih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, can cause damage to essential cellular components like DNA, proteins, and lipids, ultimately leading to cell death. plos.orgimrpress.com While the specific mechanism for this compound has not been determined, it is plausible that it could involve a combination of membrane disruption and the induction of oxidative stress, similar to other cationic peptides.

Neurobiological Investigations in Animal Models

Anxiolytic-Like Effects and Structure-Activity Relationships of Related Peptides in Rodent Behavior

Research into the neurobiological effects of peptides has revealed their potential to modulate mood and behavior. Studies on novel tetrapeptides have demonstrated anxiolytic-like properties in rodent models. For example, the peptide LCGA-17 showed significant anxiolytic effects in the elevated plus maze and open field tests in mice. frontiersin.org This effect is thought to be mediated through its interaction with GABA-A receptors and the α2δ subunit of voltage-gated calcium channels. frontiersin.org

Pyroglutamyl peptides have also been investigated for their effects on anxiety. ijmrhs.com While some studies have shown anxiolytic effects, others have not detected a significant impact, suggesting that the structure of the peptide is crucial for its activity. ijmrhs.com The study of structure-activity relationships is essential for understanding how the sequence and composition of amino acids influence the biological effects of peptides. mdpi.comrsc.org For instance, the hydrophobicity and the presence of specific amino acid residues can significantly impact the antioxidant and antimicrobial activities of peptides. mdpi.com Although direct studies on the neurobiological effects of this compound are lacking, the findings for other short peptides suggest that it could potentially have modulatory effects on the central nervous system.

Modulation of Neurotransmitter Release and Brain Function

A comprehensive search of scientific literature reveals no specific studies or data on the direct role of the tetrapeptide this compound in the modulation of neurotransmitter release or broader brain function. Research has not yet characterized the effects of this particular peptide on neuronal signaling or its potential interactions within the central nervous system in either in vitro or animal models.

While the constituent amino acids of the peptide, L-lysine and glycine, are known to have roles in the brain, this does not directly imply a function for the tetrapeptide itself. L-lysine is an essential amino acid transported into the central nervous system and is involved in various metabolic pathways. wikipedia.org Glycine is a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it binds to glycine receptors. wikipedia.org However, the biological activity of a peptide is not merely the sum of its amino acid components; the specific sequence and structure determine its interactions and functions. Without dedicated studies on this compound, any discussion of its effects on neurotransmission would be purely speculative.

Biotechnological Applications in Protein Synthesis (e.g., Casein, Soybean Protein)

There is no available scientific evidence or published research describing the use of this compound in the biotechnological synthesis of proteins such as casein or soybean protein. While peptides can be used in various biotechnological processes, the specific application of this tetrapeptide for enhancing or participating in the synthesis of these particular proteins has not been documented in the literature. Studies on the enzymatic hydrolysis of proteins like casein and soy have identified various peptide fragments, but this compound is not reported as a significant or functional product in this context. nih.gov

Although no data exists for the specified applications, one study has characterized the in vitro interaction of this compound with a specific enzyme. Research on a novel lysine-specific aminopeptidase (B13392206) (KAP) from the hyperthermophilic archaeon Pyrococcus furiosus utilized several peptides, including Lys-Gly-Gly-Lys, as substrates to determine the enzyme's specificity. nih.gov The study measured the rate at which the enzyme hydrolyzes (breaks down) the peptide.

Table 1: In Vitro Hydrolysis of Lys-Gly-Gly-Lys by Pyrococcus furiosus Aminopeptidase (KAP)

Substrate Peptide Relative Hydrolysis Rate (%)*
Lys-Gly-Gly-Lys 22

Rate of hydrolysis is expressed as a percentage of the activity compared to the hydrolysis of the tripeptide Lys-Gly-Gly. nih.gov

This finding demonstrates a specific biological interaction of this compound in an in vitro enzymatic assay. nih.gov However, this research focuses on the degradation of the peptide itself, rather than its application in protein synthesis or its effect on brain function.

Applications of H Lys Gly Gly Lys Oh As a Research Tool and in Biochemical Assays

Development of Peptide-Based Probes for Biochemical and Cellular Assays

The specific sequence of H-Lys-Gly-Gly-Lys-OH lends itself to the design of sophisticated peptide-based probes for studying complex biological processes. The terminal lysine (B10760008) residues provide primary amines that are readily available for conjugation with various reporter molecules, such as fluorophores, without compromising the peptide's core structure.

One area of application is in the development of fluorescent probes. For instance, caged coumarin-modified lysine can be incorporated into peptide sequences, which can then serve as fluorescent reporters upon photo-deprotection. iris-biotech.deiris-biotech.de While not directly demonstrated for this compound, the principle of attaching such fluorescent moieties to the lysine residues of this tetrapeptide is a viable strategy for creating probes to visualize and track cellular events.

Furthermore, the interaction of peptides with host molecules is a critical aspect of probe development. Studies on the molecular recognition of peptides by cucurbit[n]urils, a class of macrocyclic host molecules, have included the tripeptide H-Lys-Gly-Gly-OH. rsc.org Such research into host-guest chemistry provides a foundation for designing highly specific probes where the this compound sequence could act as a recognition motif.

Utilization in Diagnostic Assay Development (e.g., Immunoassays requiring Peptide Antigens)

Synthetic peptides are crucial components in the development of diagnostic assays, particularly in immunoassays where they can serve as well-defined, reproducible antigens for the detection of antibodies. The this compound peptide, with its potential immunogenic characteristics, can be utilized in this context.

The development of immunoassays for infectious diseases, such as Hepatitis C (HCV), has utilized synthetic peptides as antigens. google.com Notably, a patent for an immunoassay for anti-HCV antibodies describes a polypeptide sequence that includes the "KGGK" motif. asm.org This suggests the potential of the this compound sequence to be recognized by antibodies and thus serve as a diagnostic marker. The general principle involves immobilizing the synthetic peptide on a solid phase and then detecting the binding of specific antibodies present in a patient's serum. google.comchemimpex.com

The process of identifying specific antibody binding sites, known as epitope mapping, often employs libraries of synthetic peptides. nih.govbiosynth.compepperprint.comnih.gov By synthesizing overlapping or substituted peptide fragments, researchers can pinpoint the precise amino acid sequence that an antibody recognizes. The this compound sequence could be part of a larger epitope, and its inclusion in peptide libraries is a strategy to define antibody specificity for diagnostic purposes. medchemexpress.comstago.com

Assay ComponentRole of this compoundPotential Application
Synthetic Antigen Acts as a specific binding site for antibodies.Development of ELISA-based diagnostic kits for infectious or autoimmune diseases.
Epitope Mapping Included in peptide libraries to identify antibody binding sites.Characterization of monoclonal antibodies for therapeutic or diagnostic use.

Components in Cell Culture Media for Enhanced Cell Growth and Recombinant Protein Production

The optimization of cell culture media is critical for robust cell growth and the efficient production of recombinant proteins in biotechnology. Short peptides have been investigated as supplements to improve culture performance.

Studies have explored the effect of lysine-containing peptides on the growth of hybridoma and Chinese Hamster Ovary (CHO) cells, which are commonly used for producing monoclonal antibodies and other therapeutic proteins. google.comresearchgate.net The addition of certain tri-, tetra-, and pentapeptides has been shown to increase antibody titers, although in some cases, a suppression of cell growth was also observed. google.com This highlights the specific and sometimes unpredictable effects of different peptide sequences.

Interestingly, a study on the tripeptide H-Gly-Lys-Gly-OH, a substructure of this compound, found that it did not significantly influence the proliferation of human aortic endothelial cells. medchemexpress.com This suggests that the specific sequence and the presence of the second lysine in this compound are critical for its biological activity in cell culture. The rationale for using peptides in cell culture is that they can be a more stable source of amino acids compared to free amino acids and may also possess growth-factor-like activities. researchgate.net

Role in Research on Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. Peptides are increasingly being used as targeting moieties to guide drug-loaded nanocarriers to specific cells or tissues. The this compound sequence, with its cationic nature due to the two lysine residues, is of particular interest in this field.

Cationic peptides, rich in lysine and arginine, are known to function as cell-penetrating peptides (CPPs), which can facilitate the entry of various cargo molecules into cells. nih.govcd-bioparticles.netmedchemexpress.com The positive charges on the lysine side chains can interact with the negatively charged cell membrane, promoting cellular uptake.

A notable example is the use of a C16-KGGK lipopeptide in molecular dynamics simulations to study its interaction with a lipid bilayer, a model for the cell membrane. mdpi.com This research provides insights into how such peptides can insert into and potentially disrupt cell membranes, a key mechanism for drug delivery. Furthermore, a patent for engineered polypeptides for nucleic acid delivery includes the KGGK sequence as a cell-type specific internalization domain. google.com These findings underscore the potential of this compound to be incorporated into nanocarriers, such as liposomes or nanoparticles, to enhance the intracellular delivery of therapeutic agents. nih.gov

Delivery System ComponentFunction of this compoundPotential Therapeutic Application
Cell-Penetrating Peptide Facilitates the translocation of cargo across cell membranes.Delivery of anticancer drugs, gene therapies, or imaging agents into target cells.
Targeting Ligand Binds to specific receptors or components on the cell surface.Enhancing the specificity of drug delivery to cancer cells or other diseased tissues.

Peptide Screening for Functional Analysis and Epitope Mapping

Peptide libraries are powerful tools for discovering novel peptide sequences with specific biological functions and for mapping the binding sites of antibodies (epitopes). This compound is a sequence that can be identified through such screening processes.

Commercial vendors of peptides note that H-Gly-Gly-Lys-OH can be found through peptide screening, which is a research method that uses immunoassays to pool active peptides for studying protein interactions, functional analysis, and epitope screening. medchemexpress.com The identification of a peptide from a library suggests it has a specific binding affinity for the target molecule used in the screen, which could be a receptor, enzyme, or antibody.

In the context of epitope mapping, a library of synthetic peptides is used to determine the specific amino acid sequence recognized by an antibody. nih.govbiosynth.compepperprint.comnih.gov The presence of the KGGL motif in a viral protein further suggests its potential relevance as an epitope. asm.org The identification of this compound or similar sequences in such screens can lead to further functional analysis to understand its role in biological recognition and to develop it as a research tool or therapeutic lead. For example, a multi-use peptide library based on the bombesin (B8815690) sequence was created for functional screening. pnas.org Similarly, a tetrapeptide library was screened to identify inhibitors of the human melanocortin-4 receptor. acs.org

Bioinspired Material Design: Poly-Glycine Linkers in Nanotechnology and Protein Engineering

The fields of nanotechnology and protein engineering often draw inspiration from biological systems to create novel materials and functional molecules. The this compound peptide, with its combination of flexible glycine (B1666218) residues and functional lysine residues, is well-suited for applications in bioinspired material design.

Flexible Linkers in Protein Engineering: In the construction of fusion proteins, where two or more protein domains are joined together, linker peptides are often required to ensure that the domains fold and function correctly. Glycine-rich linkers are highly flexible and are commonly used for this purpose. polyplus-sartorius.comgenovis.comnih.gov The inclusion of charged residues like lysine can enhance the solubility and stability of the linker. nih.gov The this compound sequence, with its central Gly-Gly motif and terminal lysines, represents an ideal flexible and soluble linker for connecting protein domains without interfering with their individual functions.

Self-Assembling Peptides in Nanotechnology: Peptides that can self-assemble into well-defined nanostructures are of great interest for creating scaffolds for tissue engineering, drug delivery vehicles, and components for nanoelectronics. nih.govrsc.orgrsc.orgfrontiersin.org The self-assembly process is driven by non-covalent interactions such as hydrogen bonding and electrostatic interactions.

The this compound peptide possesses characteristics that favor self-assembly. The glycine residues provide flexibility, while the terminal lysine residues can participate in electrostatic interactions. Research has shown that peptides containing alternating lysine and glycine residues can self-assemble. For example, a study on nucleopeptides designed to interact with DNA utilized a Nap-Phe-Phe-Lys-Gly-Lys-Gly-Lys-OH sequence, which self-assembled into nanofibers and formed a hydrogel. royalsocietypublishing.org Another area of research involves the development of self-assembling antibacterial peptide hydrogels, demonstrating the functional potential of such materials. google.comcaas.cnmdpi.comrsc.org These examples highlight the potential of the this compound sequence as a building block for creating novel, functional biomaterials.

Application AreaRole of this compoundKey Properties Utilized
Protein Engineering Flexible and soluble linker for fusion proteins.Flexibility of glycine backbone, solubility enhancement by lysine.
Nanotechnology Building block for self-assembling materials (e.g., hydrogels, nanofibers).Potential for electrostatic interactions (lysine) and hydrogen bonding (peptide backbone).

Emerging Research Directions and Future Perspectives for H Lys Gly Gly Lys Oh

Integration with Systems Biology and Omics Data (e.g., Proteomics, Metabolomics)

Understanding the full biological impact of H-Lys-Gly-Gly-Lys-OH requires a holistic view that transcends single-target interactions. Systems biology, coupled with high-throughput omics technologies, offers a powerful approach to comprehensively map the cellular responses to this peptide. While direct omics studies on this compound are not yet prevalent, the application of these techniques is a logical and critical next step.

Proteomics: Quantitative proteomics can reveal changes in the abundance of thousands of proteins within a cell or organism upon exposure to the peptide. mdpi.com This could identify entire pathways modulated by this compound, such as cell signaling, stress responses, or metabolic regulation. nih.gov Techniques like affinity purification-mass spectrometry (AP-MS) could use a tagged version of the peptide to pull down and identify direct protein binding partners, providing mechanistic insights. researchgate.net

Metabolomics: Untargeted metabolomics analysis can identify and quantify hundreds to thousands of small-molecule metabolites, offering a real-time snapshot of the cell's physiological state. nih.gov By analyzing changes in metabolite profiles after treatment with this compound, researchers could uncover alterations in key metabolic pathways, such as amino acid metabolism, energy production, or lipid synthesis. mdpi.comnih.govresearchgate.net For example, studies in various cell models have successfully used metabolomics to link treatments to changes in purine (B94841) metabolism, the cGMP-PKG signaling pathway, and amino acid profiles. nih.govnih.gov

The integration of these datasets can build comprehensive models of the peptide's activity. Gene-metabolite interaction networks can be constructed to link proteomic changes with metabolic consequences, providing a powerful, system-level understanding of the peptide's function. mdpi.comresearchgate.net

Table 1: Hypothetical Multi-Omics Workflow for this compound

Omics LayerTechniqueResearch ObjectivePotential Findings
ProteomicsLabel-Free Quantitative LC-MS/MSIdentify global protein expression changes induced by the peptide.Upregulation or downregulation of proteins in specific signaling or metabolic pathways.
ProteomicsAffinity Purification-Mass Spectrometry (AP-MS)Identify direct protein interaction partners.Discovery of specific receptors, enzymes, or structural proteins that bind to the peptide.
MetabolomicsUntargeted LC-MSProfile changes in the cellular metabolome.Alterations in levels of amino acids, lipids, nucleotides, and energy metabolites.
Integrated AnalysisPathway and Network AnalysisConnect molecular changes to biological function.Construction of a comprehensive model of the peptide's mechanism of action. mdpi.com

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. frontiersin.orgresearchgate.net This technology can be applied to this compound in two primary ways: to discover its intrinsic functions or to find molecules that interact with it. An unbiased approach using HTS can uncover unexpected activities for the peptide by testing it against a vast array of biological targets. acs.org

Libraries of synthetic peptides, including tetrapeptides, can be screened for a wide range of functions, such as antimicrobial, anti-cancer, or receptor-modulating activities. acs.orgnih.gov Colorimetric assays, for instance, offer a cost-effective and rapid method to screen for antimicrobial peptide activity against diverse pathogens. nih.gov Similarly, cell-based HTS assays using reporter genes can identify peptides that induce specific cellular responses, such as the expression of host defense peptides. frontiersin.org this compound could be systematically tested in such assays to build a comprehensive profile of its bioactivity.

Conversely, HTS can be used to screen for small molecules, antibodies, or other peptides that bind to or modulate the function of this compound. This is particularly relevant if the peptide is found to be a biomarker or a key component in a biological process.

Table 2: Potential High-Throughput Screening Assays for this compound

Assay TypeScreening GoalExample PlatformPotential Application
Antimicrobial ScreeningIdentify activity against bacteria or fungi.Resazurin-based viability assay. nih.govDevelopment as a novel antibiotic alternative.
Receptor Binding AssayDiscover interactions with cell surface receptors (e.g., GPCRs).Competitive binding assay with a known radiolabeled or fluorescent ligand.Identification as a modulator of cell signaling.
Enzyme Inhibition AssayScreen for inhibitory effects on key enzymes (e.g., proteases, kinases).Fluorogenic substrate cleavage assay.Development as a therapeutic enzyme inhibitor.
Cell Viability/Proliferation AssayAssess cytotoxic or cytostatic effects on cancer cell lines.MTT or CellTiter-Glo® assay.Discovery of potential anticancer properties.

Advanced Imaging Techniques for Spatiotemporal Localization and Interaction Mapping

To understand how this compound functions, it is crucial to know where it goes in a cell and when it interacts with its targets. Advanced imaging techniques provide the means to visualize these processes in real-time and with high spatial resolution. frontiersin.orgresearchgate.net

Spatiotemporal Localization: The peptide can be conjugated to a fluorescent dye without significantly altering its function, allowing for direct visualization of its uptake, trafficking, and accumulation within cellular compartments using confocal or super-resolution microscopy. nih.gov The presence of two lysine (B10760008) residues provides convenient handles for such labeling. Systems like the FluoroTect™ GreenLys tRNA allow for the incorporation of fluorescently labeled lysine residues into peptides during in vitro synthesis, providing another route to creating trackable probes. promega.com

Interaction Mapping: Mapping the peptide's interactions within its native cellular environment is a significant challenge. Proximity-labeling techniques, such as BioID or APEX, are powerful tools for this purpose. frontiersin.org In this approach, the peptide would be conjugated to an enzyme (like biotin (B1667282) ligase) that labels nearby proteins with a biotin tag. These tagged proteins can then be isolated and identified by mass spectrometry, creating a high-resolution map of the peptide's interaction network within a specific cellular location and timeframe. researchgate.netresearchgate.net More advanced photocrosslinking strategies, using genetically encoded unnatural amino acids or chemically attached photo-reactive groups, can capture even transient and weak interactions upon exposure to UV light. researchgate.netnih.gov

Table 3: Prospective Imaging Strategies for this compound

TechniqueMethodologyResearch Question AddressedKey Advantage
Fluorescence MicroscopyConjugate the peptide to a fluorescent dye (e.g., FITC, Cy5).Where and when does the peptide localize within the cell?Direct visualization of peptide trafficking and accumulation. nih.gov
Proximity-Dependent Biotinylation (e.g., BioID)Conjugate the peptide to a biotin ligase enzyme.What proteins are in the immediate vicinity of the peptide?Identifies proximal and potentially interacting proteins in a living cell. frontiersin.org
PhotocrosslinkingAttach a photo-activatable crosslinker to the peptide.What proteins does the peptide directly bind to?Covalently traps both stable and transient interaction partners for identification. nih.gov
Mass Spectrometry Imaging (MSI)Analyze tissue sections to map the distribution of the unlabeled peptide.What is the peptide's distribution in a complex tissue environment?Label-free mapping of the peptide in its native biological context. researchgate.net

Development of this compound Conjugates for Enhanced Stability and Bioactivity

While short peptides can have potent biological activity, their therapeutic potential is often limited by poor stability (i.e., rapid degradation by proteases) and suboptimal pharmacokinetic properties. Peptide conjugation—the covalent attachment of other molecules—is a proven strategy to overcome these limitations. nih.gov The two ε-amino groups of the lysine residues in this compound make it an ideal candidate for chemical modification and conjugation. eurekalert.org

Strategies for Conjugation:

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's hydrodynamic size, protecting it from renal clearance and enzymatic degradation, thereby extending its half-life in circulation.

Lipidation: The addition of fatty acid moieties can enhance binding to serum albumin, which acts as a carrier, prolonging the peptide's duration of action. It can also improve membrane permeability.

Glycosylation: Adding sugar molecules can improve solubility, stability, and in some cases, mediate specific interactions with cell surface lectins for targeted delivery.

Payload Conjugation: If the peptide is found to target specific cells (e.g., cancer cells), it can be used as a vehicle to deliver a cytotoxic drug or an imaging agent, a strategy central to peptide-drug conjugates. mdpi.com

The choice of conjugation site and linker chemistry is critical, as it can significantly influence the bioactivity of the final conjugate. mdpi.com For example, studies on Angiopep-2 conjugates showed that the position of drug attachment dramatically affected cellular uptake and cytostatic effects. mdpi.com Therefore, a systematic evaluation of different this compound conjugates would be necessary to optimize for both stability and retained or enhanced biological function.

Table 4: Potential Conjugation Strategies for this compound

Conjugated MoietyPrimary GoalMechanism of ActionPotential Application
Polyethylene Glycol (PEG)Increase in vivo half-life.Increases hydrodynamic radius, reducing kidney filtration and protease access. nih.govSystemic therapeutic delivery.
Fatty Acid (e.g., Palmitic Acid)Prolong duration of action.Promotes binding to serum albumin, creating a circulating reservoir.Long-acting injectable formulation.
Cytotoxic Drug (e.g., Daunomycin)Targeted drug delivery.Peptide acts as a homing device to deliver the drug to specific cells. mdpi.comTargeted cancer therapy.
Fluorescent Probe or ChelatorMolecular imaging.Enables visualization by fluorescence microscopy or nuclear imaging (PET/SPECT).Diagnostic agent or research tool.

Exploration in Unconventional Biological Systems and Extreme Environments

The functional landscape of this compound may extend beyond conventional mammalian biology. Exploring its behavior in unconventional systems and under extreme conditions could reveal novel properties and applications.

Unconventional Biological Systems: Research on the similar peptide H-Lys-Gly-Lys-OH has shown that it interacts with homooligonucleotides. This suggests a potential role for such lysine-rich peptides in interacting with nucleic acids (DNA or RNA). Future studies could investigate whether this compound can bind to specific nucleic acid structures, potentially modulating gene expression or participating in the organization of genetic material. Furthermore, its activity could be tested in non-mammalian systems, such as pathogenic bacteria, fungi, or plant models, to uncover new antimicrobial or growth-modulating properties. nih.gov

Extreme Environments: Extremophiles—organisms that thrive in harsh conditions like high temperatures, extreme pH, or high salinity—are a source of robust biomolecules, including unique peptides and enzymes. nih.govresearchgate.netcapes.gov.br Studying the stability and activity of this compound under such extreme conditions could provide insights into its structural resilience. This line of inquiry is also relevant to the field of astrobiology and the origins of life, where the formation and selection of peptides under prebiotic environmental conditions is a key question. gla.ac.uk Investigating whether environmental parameters can influence the formation or selection of sequences like this compound could shed light on how functional molecules first emerged. gla.ac.uk

Table 5: Exploratory Research Areas for this compound

Research AreaSpecific FocusRationalePotential Outcome
Nucleic Acid InteractionsBinding assays with DNA/RNA G-quadruplexes or other structures.Positively charged lysine residues may mediate electrostatic interactions with the phosphate (B84403) backbone.Discovery of a role in gene regulation or as a tool for nucleic acid research.
Extremophile BiologyTest for bioactivity against or production by extremophilic microorganisms.Extremophiles produce unique bioactive peptides for survival. nih.govetdci.orgIdentification of highly stable peptides with novel antimicrobial properties.
Prebiotic ChemistryStudy peptide stability and function under simulated hydrothermal vent conditions.Extreme conditions may have facilitated the synthesis and selection of the first functional peptides on early Earth. gla.ac.ukInsights into the chemical evolution and robustness of simple peptides.
BiominingInvestigate peptide's ability to chelate or interact with metal ions.Acidophilic organisms used in bioleaching produce molecules to manage high metal concentrations. nih.govPotential application in metal sequestration or bioremediation.

Q & A

Q. How can researchers enhance the reproducibility of studies involving this compound?

  • Methodological Answer : Follow NIH guidelines for preclinical reporting, including detailed experimental conditions (e.g., buffer composition, instrument calibration). Deposit raw data in repositories like Zenodo and provide step-by-step protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.